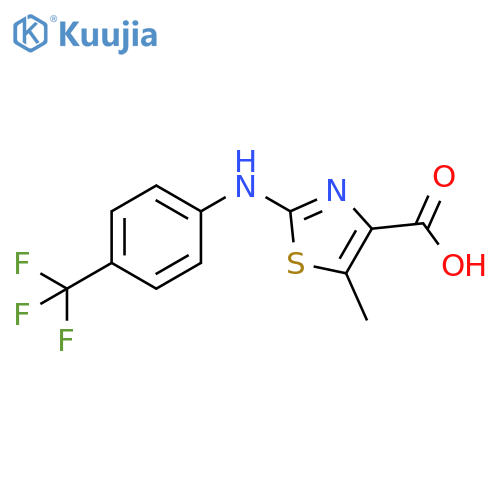Cas no 1550051-26-7 (5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid)
5-メチル-2-(4-トリフルオロメチルフェニルアミノ)-チアゾール-4-カルボン酸は、チアゾール骨格を有する有機化合物であり、医薬品中間体や農薬開発における重要な合成中間体としての応用が期待されています。特に、トリフルオロメチル基の導入により高い脂溶性と代謝安定性を付与されており、生物学的活性化合物の設計において有用な特性を発揮します。カルボキシル基の存在により、さらなる誘導体化が可能であり、創薬化学における構造多様性の拡張に寄与します。本化合物は精密有機合成における高収率プロセスにより調製可能で、純度管理が容易な点が特長です。

1550051-26-7 structure
商品名:5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
CAS番号:1550051-26-7
MF:C12H9F3N2O2S
メガワット:302.272271871567
MDL:MFCD30725810
CID:5161304
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
-
- MDL: MFCD30725810
- インチ: 1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
- InChIKey: OSPVIUZFRNSMOG-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C(O)=O)N=C1NC1=CC=C(C(F)(F)F)C=C1
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB474967-1 g |
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid; . |
1550051-26-7 | 1g |
€551.00 | 2023-07-18 | ||
| abcr | AB474967-5g |
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid; . |
1550051-26-7 | 5g |
€1746.20 | 2024-08-03 | ||
| abcr | AB474967-1g |
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid; . |
1550051-26-7 | 1g |
€551.00 | 2024-08-03 | ||
| abcr | AB474967-5 g |
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid; . |
1550051-26-7 | 5g |
€1,746.20 | 2023-07-18 |
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
1550051-26-7 (5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid) 関連製品
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 152840-81-8(Valine-1-13C (9CI))
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2230780-65-9(IL-17A antagonist 3)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1550051-26-7)5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):327.0/1035.0